Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamine with benzaldehydes. The reaction is facilitated by using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The process yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the compound. The final product is usually purified through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . It may also interact with cellular receptors to exert its anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Known for its antimicrobial and anticancer properties.
1-Methylbenzimidazole: Exhibits similar biological activities but with different potency and selectivity.
Thiazolo[3,2-a]benzimidazole: Another benzimidazole derivative with promising pharmacological activities.
Uniqueness
Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to higher efficacy and lower side effects compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O3/c1-12-17(19(24)26-3)18(13-7-6-8-14(11-13)25-2)23-16-10-5-4-9-15(16)22-20(23)21-12/h4-11,18H,1-3H3,(H,21,22) |
InChI Key |
XMLIOBZIFCHDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC)C(=O)OC |
Origin of Product |
United States |
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